molecular formula C10H11BrFN B2836156 6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1343862-10-1

6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2836156
CAS No.: 1343862-10-1
M. Wt: 244.107
InChI Key: TUBYECOVRSUIGJ-UHFFFAOYSA-N
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Description

“6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline” is a compound that belongs to the class of tetrahydroisoquinolines . Tetrahydroisoquinolines (THIQ) are a large group of natural products that have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of tetrahydroisoquinoline analogs has been described in various studies . One of the commonly used synthetic strategies involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H10BrN/c10-8-3-4-9-7 (6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 .


Chemical Reactions Analysis

Tetrahydroisoquinoline analogs can undergo various chemical reactions. For instance, a catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . This reaction, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical form of similar compounds like “6-Bromo-1,2,3,4-tetrahydroquinoline” is a white to yellow to brown or gray solid or liquid . The molecular weight is 212.09 .

Scientific Research Applications

Synthesis and Antibacterial Agents

One area of application involves the synthesis of complex antibacterial agents. The synthesis of flumequine, an antibacterial agent, from related compounds showcases the utility of such structures in developing optically active pharmaceuticals. The resolution of racemic mixtures and the establishment of configurations through X-ray structures and NMR analysis are critical steps in the synthesis of these agents (Bálint et al., 1999).

Fluorescent Dyes and Particle Sizing

Compounds structurally similar to "6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline" have been used to produce new highly fluorescent dyes. These dyes, with their water solubility and broad pH range fluorescence, are utilized in nanometer particle sizing. Their application in determining the particle size of colloidal silica using time-resolved fluorescence anisotropy demonstrates the importance of such compounds in analytical chemistry and materials science (Geddes et al., 2000).

Drug Discovery and Synthesis Optimization

In drug discovery, related compounds serve as key intermediates. The telescoping process in synthesis, where isolation processes are reduced, exemplifies the application of such compounds in improving the efficiency of drug development pipelines. This not only increases yield but also contributes to quicker supply chains for medicinal chemistry laboratories (Nishimura & Saitoh, 2016).

Chloride Sensitive Probes for Biological Applications

The development of water-soluble fluorescent probes that are quenched by chloride ions showcases another application. These probes, developed from related quinoline compounds, have high Stern-Volmer constants, making them suitable for chloride determination in biological systems. This highlights the role of such compounds in creating sensitive tools for biological and chemical analysis (Geddes et al., 2001).

Mechanism of Action

The mechanism of action of tetrahydroisoquinoline analogs is diverse and depends on their specific structure and the biological target. They exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

Safety information for similar compounds like “6-Bromo-1,2,3,4-tetrahydroquinoline” includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P305, P338, P351 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions in the research of tetrahydroisoquinoline analogs involve the development of novel THIQ analogs with potent biological activity . The focus is on improving the synthetic strategies for constructing the core scaffold and understanding their mechanism of action .

Properties

IUPAC Name

6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c1-6-2-7-3-8(11)4-10(12)9(7)5-13-6/h3-4,6,13H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBYECOVRSUIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C(=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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